4-chloro-3-(1H-imidazol-4-yl)pyridine
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Overview
Description
4-chloro-3-(1H-imidazol-4-yl)pyridine is a heterocyclic compound that contains both a pyridine and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(1H-imidazol-4-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyridine-3-carboxaldehyde with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(1H-imidazol-4-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction.
Coupling Reactions: Palladium catalysts like Pd(PPh₃)₄ and bases such as potassium carbonate (K₂CO₃) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-chloro-3-(1H-imidazol-4-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 4-chloro-3-(1H-imidazol-4-yl)pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(1H-imidazol-2-yl)pyridine
- 4-chloro-3-(1H-imidazol-5-yl)pyridine
- 4-chloro-3-(1H-imidazol-1-yl)pyridine
Uniqueness
4-chloro-3-(1H-imidazol-4-yl)pyridine is unique due to the specific positioning of the chlorine atom and the imidazole ring. This unique structure allows for specific interactions with biological targets and distinct chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C8H6ClN3 |
---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
4-chloro-3-(1H-imidazol-5-yl)pyridine |
InChI |
InChI=1S/C8H6ClN3/c9-7-1-2-10-3-6(7)8-4-11-5-12-8/h1-5H,(H,11,12) |
InChI Key |
JSMNNJQSHYSONG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1Cl)C2=CN=CN2 |
Origin of Product |
United States |
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